molecular formula C17H17NOS3 B5823070 5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B5823070
M. Wt: 347.5 g/mol
InChI Key: LWAHBNCNNUQJEJ-AATRIKPKSA-N
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Description

5-(2-Butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic derivative of the dithioloquinolinethione class, characterized by a tricyclic core comprising a quinoline ring fused with a 1,2-dithiolo[3,4-c]thione moiety. The compound features a 2-butenoyl (α,β-unsaturated ketone) substituent at position 5 and methyl groups at positions 4, 4, and 8 (Figure 1). This structural motif is designed to combine hydrogen sulfide (H₂S)-releasing capabilities with kinase inhibitory activity, making it a candidate for multifactorial diseases such as cancer and inflammatory disorders .

Properties

IUPAC Name

(E)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS3/c1-5-6-13(19)18-12-8-7-10(2)9-11(12)14-15(17(18,3)4)21-22-16(14)20/h5-9H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHBNCNNUQJEJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s biological activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Dithioloquinolinethione Derivatives

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activities References
Target Compound 2-Butenoyl 321.47* Predicted: Kinase inhibition (JAK3, ALK), H₂S release, anti-inflammatory, antioxidant
5-Acetyl Derivative (CAS 221001-97-4) Acetyl 321.47 Anticancer, antimicrobial (exceeds amoxicillin/streptomycin), H₂S-mediated cytoprotection
5-Isobutyryl Derivative (CAS 329211-50-9) Isobutyryl 349.54 Kinase inhibition (JAK3 IC₅₀ = 0.36–0.46 µM), chemoprotective
5-Benzoyl Derivative Benzoyl 535.79 Kinase inhibition (cRAF IC₅₀ = 0.78 µM), anti-inflammatory
5-(Cyclopropylcarbonyl) Derivative Cyclopropylcarbonyl 279.43 Multikinase inhibition (ALK, EGFR mutants), antitumor activity

*Calculated based on molecular formula C₁₅H₁₅NOS₃.

Key Observations:

Acetyl and isobutyryl analogs exhibit stronger antimicrobial activity, likely due to increased lipophilicity improving membrane penetration . Benzoyl derivatives show moderate kinase inhibition but superior anti-inflammatory effects compared to indomethacin .

Kinase Inhibition: The target compound’s predicted JAK3 inhibition aligns with its structural analogs, such as the isobutyryl derivative (IC₅₀ = 0.36–0.46 µM) . 5-(Cyclopropylcarbonyl) derivatives demonstrate broader kinase selectivity, targeting ALK and EGFR mutants, which are critical in non-small cell lung cancer resistance .

H₂S Release and Cytoprotection: All dithioloquinolinethiones act as H₂S donors, mitigating oxidative stress and apoptosis via glutathione upregulation . The target compound’s 2-butenoyl group may modulate H₂S release kinetics due to its electron-withdrawing nature.

Antitumor Activity

  • Mechanism : The compound’s tricyclic core inhibits ATP-binding pockets of kinases (e.g., JAK3, ALK), disrupting oncogenic signaling pathways .
  • In Silico Predictions : PASS Online software forecasts pleiotropic activity, including chemoprotective and antitumor effects (Pa > 0.7 for kinase inhibition) .
  • Comparative Efficacy : While IC₅₀ data for the target compound are pending, its structural analogs inhibit JAK3 at submicromolar concentrations (0.25–0.54 µM), outperforming reference drugs like sorafenib .

Anti-Inflammatory and Antioxidant Effects

  • The dithioloquinolinethione scaffold synergizes H₂S-mediated anti-inflammatory effects (e.g., ROS scavenging) with direct kinase inhibition. Hybrid derivatives combining NSAID motifs (e.g., aspirin) show enhanced gastrointestinal safety .

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